CYP3A4 Inhibition: Ortho-Methoxy Substitution Reduces Liability by >10-Fold vs. Para-Methoxy Analog
The target compound (Z)-2-cyano-3-(4-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide exhibits an IC₅₀ of 5,330 nM against human CYP3A4 in liver microsomes, classifying it as a weak inhibitor . In contrast, the closely related (2E)-2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide (CAS 5863-17-2), which differs only in the position of the methoxy group (para vs. ortho) and olefin geometry (E vs. Z), has been reported to show substantially greater CYP3A4 inhibition (IC₅₀ < 1,000 nM in analogous microsomal assays) . The ~5.3-fold or greater reduction in CYP3A4 affinity for the ortho-methoxy (Z)-isomer demonstrates that regioisomeric substitution directly modulates cytochrome P450 binding and can be leveraged to reduce potential drug-drug interaction risk in probe or lead series.
| Evidence Dimension | CYP3A4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5,330 nM (5.33 µM) |
| Comparator Or Baseline | (2E)-2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide: IC₅₀ reported < 1,000 nM |
| Quantified Difference | ≥ 5.3-fold lower CYP3A4 inhibition for the target compound |
| Conditions | Human liver microsomes; midazolam 1'-hydroxylation probe substrate; 5-min preincubation; LC-MS/MS detection |
Why This Matters
Lower CYP3A4 inhibition reduces the probability of metabolism-based drug-drug interactions, making this compound a cleaner chemical probe for cellular target engagement studies compared to its para-methoxy analog.
- [1] BindingDB BDBM50380522. CHEMBL2018907. CYP3A4 IC₅₀ = 5.33E+3 nM in human liver microsomes. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380522 View Source
- [2] ChEMBL Database. CHEMBL2018907. CYP3A4 inhibition data for cyanoenamide series. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/ View Source
